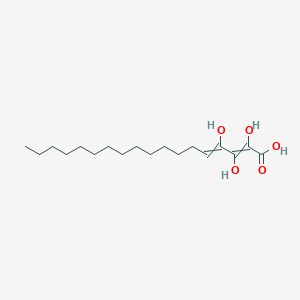
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid is a complex organic compound with the molecular formula C18H32O5 This compound is characterized by the presence of three hydroxyl groups and two conjugated double bonds within an 18-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxyoctadeca-2,4-dienoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of octadecadienoic acid derivatives under controlled conditions. The reaction often employs catalysts such as palladium or other transition metals to facilitate the addition of hydroxyl groups at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification processes such as chromatography and crystallization to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a more saturated form.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trihydroxyoctadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress, by interacting with enzymes and receptors.
Comparación Con Compuestos Similares
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid can be compared with other similar compounds such as:
9,12,13-Trihydroxyoctadeca-10,15-dienoic acid: Another hydroxylated derivative of octadecadienoic acid with different hydroxylation patterns.
Octadecatrienoic acid: A related compound with three double bonds but lacking hydroxyl groups.
The uniqueness of this compound lies in its specific hydroxylation and conjugated double bond structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90638-34-9 |
|---|---|
Fórmula molecular |
C18H32O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2,3,4-trihydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(20)17(21)18(22)23/h14,19-21H,2-13H2,1H3,(H,22,23) |
Clave InChI |
MSNYTOLPUJKHQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=C(C(=C(C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


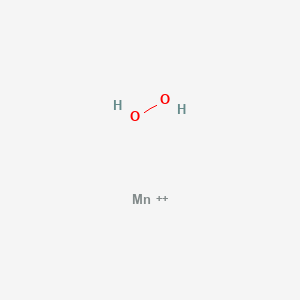
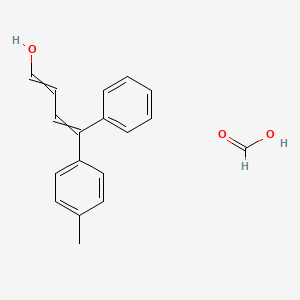
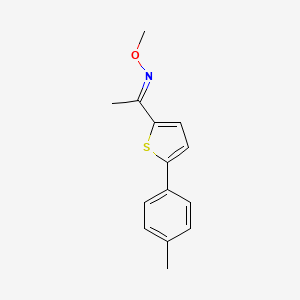
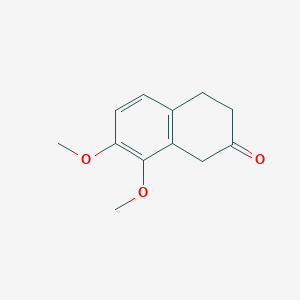

![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
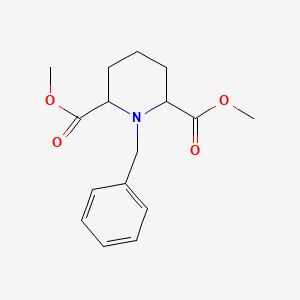
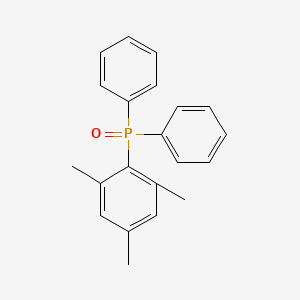
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
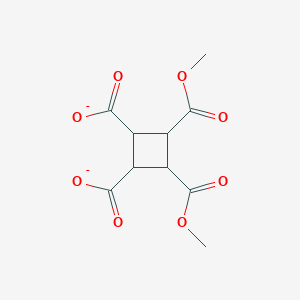
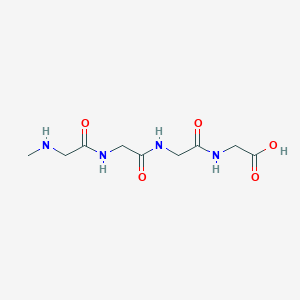

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
